REACTION_CXSMILES
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C(O)CCC#C.IC1SC=CC=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[C:19][CH2:20][CH2:21][CH:22]=[O:23]>>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[C:19][CH2:20][CH2:21][CH2:22][OH:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
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Name
|
5-thienyl-4-pentyn-1-al
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C#CCCC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C#CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |